molecular formula C13H15NO3S2 B2950626 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1210457-03-6

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2950626
CAS No.: 1210457-03-6
M. Wt: 297.39
InChI Key: DYQBAYRDUFBQBI-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by an ethoxy group at the 2-position of the benzene ring and a thiophen-3-ylmethyl substituent on the sulfonamide nitrogen. The ethoxy group may enhance lipophilicity, while the thiophene moiety could contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-2-17-12-5-3-4-6-13(12)19(15,16)14-9-11-7-8-18-10-11/h3-8,10,14H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQBAYRDUFBQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Attachment of the thiophen-3-ylmethyl group: This step involves the reaction of the benzenesulfonamide intermediate with thiophen-3-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 2-ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide and related compounds:

Compound Name Substituents (Benzene Ring) N-Substituent Molecular Weight (g/mol) clogP* Lipinski Compliance Biological Activity (If Reported)
This compound 2-Ethoxy Thiophen-3-ylmethyl ~325.4 (estimated) ~3.2 Yes (0 violations) Not reported
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide 3-Chloro, 4-methoxy 3-Furanylmethyl, 2-thienylmethyl 413.9 3.8 Yes Not reported
4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives 4-Pyrazolyl Variable 300–400 1.5–4.5 Yes Anti-leishmanial (IC₅₀: 0.25–5 µM)
N-(Thiophen-2-ylmethyl)-1-nitro-10H-phenoxazin-3-sulfonamide 1-Nitro-phenoxazine Thiophen-2-ylmethyl 417.4 2.9 Yes Anticancer (in silico)
5-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide 2-Ethoxy, 5-thiazolidinone Furan-2-ylmethyl 414.5 2.1 Yes Not reported

*clogP values estimated based on substituent contributions .

Key Observations:

Lipophilicity : The ethoxy group in the target compound likely reduces hydrophilicity compared to methoxy or pyrazolyl substituents, balancing membrane permeability and solubility .

Heterocyclic Substituents : Thiophen-3-ylmethyl may offer distinct electronic and steric effects compared to furanylmethyl or pyridinyl groups, influencing target binding .

Lipinski Compliance : All analogs adhere to Lipinski’s rule-of-five (clogP ≤ 5, MW ≤ 500), suggesting favorable oral bioavailability .

Crystallographic and Conformational Insights

  • Crystal Packing : Analogous compounds (e.g., N-(3-methoxybenzoyl)-2-methyl-benzenesulfonamide) exhibit planar sulfonamide moieties stabilized by intramolecular hydrogen bonds, which may enhance thermal stability .
  • Torsional Angles: Thiophene rings in N-(thiophen-3-ylmethyl) derivatives likely adopt non-coplanar conformations relative to the benzene ring, reducing steric clashes .

Biological Activity

2-Ethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. Its structure, featuring a thiophene moiety and a benzenesulfonamide group, positions it as a candidate for various therapeutic applications, especially against Mycobacterium tuberculosis (M. tuberculosis).

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of thiophene derivatives with benzenesulfonamides. The structure-activity relationship (SAR) studies are crucial to understanding how modifications to the compound's structure affect its biological activity.

Key SAR Findings:

  • Substituent Effects: The introduction of different substituents on the thiophene ring significantly impacts the compound's efficacy against M. tuberculosis. For instance, smaller substituents such as azetidine and pyrrolidine have been shown to enhance activity due to better fitting into the DprE1 enzyme's hydrophobic pockets .
  • Selectivity Index (SI): Compounds with high SI values indicate a favorable therapeutic window, which is critical for drug development. For example, a derivative with an SI of 395 demonstrated potent antimycobacterial activity with minimal cytotoxicity .

Biological Activity

Numerous studies have assessed the biological activity of this compound and related compounds.

Antimycobacterial Activity

The compound has been evaluated for its inhibitory effects against M. tuberculosis using microplate Alamar Blue assays. The Minimum Inhibitory Concentration (MIC) values provide insight into its potency.

CompoundMIC (µg/mL)Selectivity Index
This compound0.10High SI
Derivative A0.13395
Derivative B0.45Moderate SI

These results indicate that modifications to the benzenesulfonamide structure can lead to significant improvements in antimycobacterial activity.

Case Studies

  • In Vivo Efficacy: In a study involving mouse models, derivatives similar to this compound exhibited bactericidal activity, leading to a significant reduction in bacterial load in infected macrophages .
  • Cytotoxicity Assessment: Compounds were also tested for cytotoxicity against Vero cell lines, revealing that while some derivatives exhibited potent antimycobacterial activity, they maintained low cytotoxicity levels, making them suitable candidates for further development .

Q & A

Q. Why do crystallographic and computational models show divergent torsion angles for the thiophene moiety?

  • Resolution :
  • Crystallographic models capture crystal-packing forces, while gas-phase DFT calculations (e.g., B3LYP/6-31G*) ignore solvent and lattice effects.
  • Perform QM/MM simulations incorporating explicit solvent molecules to bridge the gap .

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